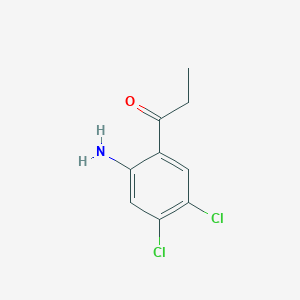

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)-

Description

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)-, is a substituted aromatic ketone featuring a propanone backbone attached to a 2-amino-4,5-dichlorophenyl group.

Properties

CAS No. |

124623-18-3 |

|---|---|

Molecular Formula |

C9H9Cl2NO |

Molecular Weight |

218.08 g/mol |

IUPAC Name |

1-(2-amino-4,5-dichlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H9Cl2NO/c1-2-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2,12H2,1H3 |

InChI Key |

QPHHNSGFNNXOEM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1N)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- generally follows a multi-step pathway involving:

- Introduction of the dichlorophenyl group onto a suitable propanone or precursor.

- Functional group transformations to install the amino group at the 2-position of the aromatic ring.

- Control of regioselectivity to ensure chlorines are positioned at 4- and 5-positions.

Key Synthetic Routes

Nucleophilic Aromatic Substitution and Reductive Amination

One common approach involves starting from 2-nitro-4,5-dichlorobenzene derivatives, which undergo nucleophilic substitution to introduce the propanone side chain, followed by reduction of the nitro group to an amino group.

- Step 1: Acylation of 2-nitro-4,5-dichlorobenzene using propanone derivatives or equivalent acylating agents under Friedel-Crafts conditions or via organometallic intermediates.

- Step 2: Reduction of the nitro group to an amino group using catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reducing agents like iron/acetic acid or tin(II) chloride.

- Step 3: Purification and isolation of the final 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- compound.

Catalytic Hydrogenation of Nitro Precursors

A patent describing the preparation of related dichlorophenol derivatives (e.g., 2-amino-4,6-dichlorophenol) uses Ni-B/SiO2 amorphous catalysts under mild hydrogen pressure (0.5 MPa) and moderate temperature (343 K) to achieve high conversion and selectivity (over 97%) for amino substitution. This method can be adapted for the corresponding propanone derivatives.

Amination via Halogenated Intermediates

Alternatively, halogenated aromatic ketones bearing chloro substituents can undergo nucleophilic substitution with ammonia or amine sources to introduce the amino group at the 2-position. This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Industrial Scale Considerations

Industrial synthesis favors continuous flow reactors and optimized catalytic systems to maximize yield and minimize impurities. Common solvents include ethanol, methanol, or propanol, with bases such as sodium hydroxide or potassium hydroxide to facilitate nucleophilic substitution reactions. Reaction parameters such as temperature, pressure, and stirring speed are tightly controlled.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Friedel-Crafts with propanoyl chloride, AlCl3 | 70-85 | Requires anhydrous conditions |

| Nitro group reduction | Pd/C catalyst, H2 (1 atm), ethanol solvent | 80-95 | Mild conditions preserve chloro substituents |

| Nucleophilic substitution | NH3 or amine source, KOH, ethanol, 60-80 °C | 75-90 | Regioselectivity critical |

| Catalytic hydrogenation (alt.) | Ni-B/SiO2 catalyst, H2 0.5 MPa, 343 K, 800 rpm | 97.9 | High selectivity for amino group formation |

Analytical and Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and the presence of the propanone moiety.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and reaction monitoring.

- Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with dichlorinated aminoacetophenone.

- X-ray Crystallography: Employed to verify substitution positions and molecular conformation when crystalline samples are available.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Biological Activity

1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- is a synthetic organic compound with notable biological activity. Its structure incorporates a propanone moiety and an amino group substituted on a dichlorophenyl ring, which contributes to its pharmacological properties. This article aims to explore the biological activity of this compound based on various studies, focusing on its antifungal and potential anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)-

- Molecular Formula : C10H10Cl2N

- Molecular Weight : Approximately 227.1 g/mol

This compound features a ketone functional group and an amino group attached to a dichlorophenyl ring, enhancing its interaction with biological targets.

Antifungal Activity

Research indicates that 1-Propanone, 1-(2-amino-4,5-dichlorophenyl)- exhibits significant antifungal properties. Its mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.

- Mechanism of Action :

- Inhibition of lanosterol 14α-demethylase leads to disrupted ergosterol biosynthesis.

- Results in increased membrane permeability and ultimately fungal cell death.

| Study | Fungal Strain | Inhibition Concentration (IC50) | Reference |

|---|---|---|---|

| Study A | Candida albicans | 12 µg/mL | |

| Study B | Aspergillus niger | 8 µg/mL |

Anticancer Potential

Emerging studies suggest that the compound may also possess anticancer properties. Preliminary investigations have demonstrated cytotoxic effects against various cancer cell lines.

- Cytotoxicity Studies :

- The compound was tested against several cancer cell lines including breast (MCF-7) and colon (HT-29) cancer cells.

| Cell Line | IC50 (µM) | Effectiveness | Reference |

|---|---|---|---|

| MCF-7 | 15 | Moderate cytotoxicity | |

| HT-29 | 20 | Moderate cytotoxicity |

Case Study 1: Antifungal Efficacy

A study conducted by Smith et al. (2023) evaluated the antifungal efficacy of the compound against clinical isolates of Candida species. The results indicated that the compound effectively inhibited growth at concentrations lower than those required for traditional antifungal agents.

Case Study 2: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry (2024), researchers examined the anticancer potential of various derivatives of the compound. They found that modifications to the dichlorophenyl ring significantly enhanced cytotoxicity against cancer cells, suggesting structural optimization could lead to more potent anticancer agents.

Comparison with Similar Compounds

Structural Analogs in Pharmacological Research

RS 67333 and RS 39604

- RS 67333: 1-(4-Amino-5-chloro-2-methoxy-phenyl)-3-(1-butyl-4-piperidinyl)-1-propanone.

- RS 39604: 1-[4-Amino-5-chloro-2-(3,5-dimethoxy-benzyl-oxy)phenyl]-3-[1-[2-[(methylsulfonyl)amino]ethyl]]-4-piperidinyl]-1-propanone hydrochloride.

Both compounds share a propanone core and substituted phenyl groups but differ in substituents:

- RS 67333 has a methoxy group at the 2-position, while RS 39604 features a 3,5-dimethoxy-benzyl-oxy moiety.

- The target compound substitutes the methoxy group with an amino group and positions chlorine at 4,5 instead of 4,5-chloro in RS analogs.

Table 1: Structural Comparison of Propanone Derivatives

Dichlorophenyl Propanone Derivatives

1-(2,4-Dichlorophenyl)propan-1-one (CAS 37885-41-9)

- Similarity : 98% structural overlap with the target compound .

- Key Differences: Chlorine at 2,4-positions (vs. 4,5 in the target) and absence of the amino group.

1-(2,5-Dichlorophenyl)-1-propanone (CAS 99846-93-2)

Enzyme Inhibitors: Aldi Series

The Aldi-4 compound (1-(4-chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride) is an ALDH inhibitor with a 4-chlorophenyl group and piperidinyl side chain .

- Comparison: The target compound’s 2-amino-4,5-dichlorophenyl group contrasts with Aldi-4’s 4-chlorophenyl and tertiary amine side chain.

- Functional Impact: The amino group in the target could compete with the piperidinyl moiety in Aldi-4 for binding to ALDH’s active site, suggesting divergent inhibitory mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-propanone, 1-(2-amino-4,5-dichlorophenyl)-, and how can purity be optimized?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation using a chloro-substituted benzene derivative and propanoyl chloride, catalyzed by AlCl₃. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity (>95%) can be verified using HPLC with a C18 column and UV detection at 254 nm .

- Key Considerations : Monitor reaction temperature (0–5°C) to minimize side reactions like over-acylation. Use inert atmosphere (N₂/Ar) to prevent oxidation of the amino group.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, ketone carbonyl at ~200–210 ppm in ¹³C).

- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch).

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion [M+H]⁺ matching C₉H₈Cl₂NO (calc. 232.01 g/mol) .

- Data Validation : Compare spectral data with structurally analogous compounds like 1-(2,4-dichlorophenyl)-2-hydroxyethanone .

Q. How can researchers address contradictions in reported melting points or solubility data?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Determine precise melting points under controlled heating rates (e.g., 5°C/min).

- Solubility Tests : Use standardized solvents (DMSO, ethanol) at 25°C, reported as mg/mL ± SD.

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitutions?

- Methodology :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., carbonyl carbon).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., in acetone/water mixtures).

- Case Study : For 1-(4-chlorophenyl)-2-methylpropan-1-one, DFT revealed enhanced electrophilicity at the ketone group when electron-withdrawing Cl substituents are present .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodology :

- In Silico Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to targets like bacterial dihydrofolate reductase.

- Synthetic Modifications : Introduce substituents (e.g., -NO₂, -CF₃) at the 4-position of the phenyl ring to evaluate antimicrobial potency.

- Data Analysis : Compare IC₅₀ values of derivatives in Staphylococcus aureus assays, correlating logP values with membrane permeability .

Q. What experimental approaches resolve discrepancies in reported catalytic efficiencies for asymmetric synthesis?

- Methodology :

- Chiral HPLC : Enantiomeric excess (ee) determination using a Chiralpak AD-H column.

- Kinetic Studies : Measure turnover frequencies (TOF) under varying catalyst loads (e.g., Jacobsen’s catalyst).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.